molecular formula C17H21N5O2 B4139885 N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine

N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B4139885
M. Wt: 327.4 g/mol
InChI Key: PEFBDWNRLGOSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well characterized. It has also been extensively studied for its potential therapeutic properties, making it a valuable compound for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its activity.

Future Directions

There are several future directions for research on N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in various cancer types. Another area of interest is its potential use as an antiviral and antibacterial agent. Studies are needed to investigate its activity against different viral and bacterial strains. Finally, further studies are needed to optimize its chemical structure and develop more potent derivatives with improved therapeutic properties.

Scientific Research Applications

N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. In addition, it has also been investigated for its potential use as an antiviral and antibacterial agent.

properties

IUPAC Name

4-N-cyclohexyl-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-7-9-14(10-8-12)21(13-5-3-2-4-6-13)17-15(22(23)24)16(18)19-11-20-17/h7-11,13H,2-6H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFBDWNRLGOSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCCCC2)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine
Reactant of Route 5
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N-(4-methylphenyl)-5-nitro-4,6-pyrimidinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.